9,9-Dimethyl-9H-fluoren-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

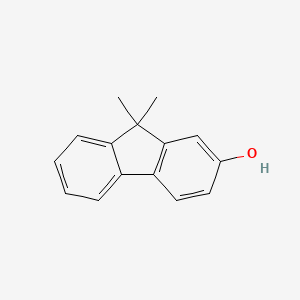

9,9-Dimethyl-9H-fluoren-2-ol is an organic compound with the molecular formula C15H14O. It is a derivative of fluorene, characterized by the presence of two methyl groups at the 9th position and a hydroxyl group at the 2nd position. This compound is known for its unique structural properties, making it a valuable intermediate in various chemical syntheses and industrial applications .

Wirkmechanismus

Target of Action

It’s structurally similar compound, fluorenol, is known to act as a dopamine reuptake inhibitor

Mode of Action

If we consider its potential similarity to fluorenol, it might inhibit the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft . This can lead to prolonged and enhanced signal transmission.

Result of Action

If it acts as a dopamine reuptake inhibitor like Fluorenol, it might enhance dopaminergic signaling, potentially affecting mood, motivation, and motor control .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-9H-fluoren-2-ol typically involves the following steps:

Starting Material: The synthesis begins with fluorene, which undergoes methylation at the 9th position to form 9,9-dimethylfluorene.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Catalysis: Utilizing catalysts to enhance the reaction rate and selectivity.

Purification: Employing techniques such as distillation and crystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

9,9-Dimethyl-9H-fluoren-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form 9,9-dimethylfluorene.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation.

Major Products

Oxidation: 9,9-Dimethyl-9H-fluoren-2-one.

Reduction: 9,9-Dimethylfluorene.

Substitution: 9,9-Dimethyl-9H-fluoren-2-chloride.

Wissenschaftliche Forschungsanwendungen

9,9-Dimethyl-9H-fluoren-2-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving hydroxyl groups.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of polymers and other advanced materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9,9-Dimethyl-9H-fluoren-2-amine: Similar structure but with an amine group instead of a hydroxyl group.

9,9-Dimethyl-2-phenyl-9H-fluorene: Contains a phenyl group at the 2nd position instead of a hydroxyl group.

Uniqueness

9,9-Dimethyl-9H-fluoren-2-ol is unique due to its specific combination of methyl and hydroxyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise reactivity and stability .

Biologische Aktivität

9,9-Dimethyl-9H-fluoren-2-ol is a compound within the fluorene family, notable for its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₄O, characterized by a hydroxyl group at the second position of the fluorene structure. This configuration enhances its reactivity and interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reduction of fluorene derivatives or the use of specific reagents that introduce the hydroxyl group at the desired position. The following table summarizes some synthesis routes:

| Synthesis Route | Key Steps | Yield |

|---|---|---|

| Reduction of 9-bromo-9,9-dimethylfluorene | Bromine substitution followed by reduction | High |

| Hydroxylation of 9,9-dimethylfluorene | Electrophilic substitution with hydroxylating agents | Moderate |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against certain Gram-positive bacteria. However, these compounds generally show limited effectiveness against Gram-negative strains .

- Enzyme Interaction : The compound has been noted for its ability to interact with enzymes and receptors. For instance, it has shown potential as a lead compound in medicinal chemistry due to its ability to modulate enzyme activity .

- Nonlinear Optical Properties : Recent studies have explored the nonlinear optical behavior of derivatives based on 9,9-Dimethyl-9H-fluoren-2-amine, which may also extend to this compound. These properties are significant for applications in photonics and optoelectronics .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Evaluation : In a study evaluating fluorenyl-hydrazinthiazole derivatives synthesized from this compound, compounds were tested against multidrug-resistant strains. While some showed activity against Gram-positive bacteria (e.g., Staphylococcus aureus), others failed to demonstrate efficacy against resistant strains .

- Mechanism of Action : The interaction mechanism involves binding to specific molecular targets such as enzymes linked to bacterial metabolism. This interaction suggests a potential pathway for developing new antimicrobial agents based on this compound .

Eigenschaften

IUPAC Name |

9,9-dimethylfluoren-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHWLBQCZZOZBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.